molecular formula C23H24O5 B11452421 (2E,5E)-2,5-bis(2,4-dimethoxybenzylidene)cyclopentanone

(2E,5E)-2,5-bis(2,4-dimethoxybenzylidene)cyclopentanone

Cat. No.: B11452421
M. Wt: 380.4 g/mol
InChI Key: BNOUVZFACHIVHD-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-2,5-bis(2,4-dimethoxybenzylidene)cyclopentanone is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features two 2,4-dimethoxybenzylidene groups attached to a cyclopentanone ring, making it an interesting subject for studies in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2,5-bis(2,4-dimethoxybenzylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis(2,4-dimethoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzylidene rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions or amines in basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2E,5E)-2,5-bis(2,4-dimethoxybenzylidene)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis(2,4-dimethoxybenzylidene)cyclopentanone involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound’s antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A natural compound with similar antioxidant properties.

    Bis(benzylidene)cyclopentanone derivatives: Other synthetic derivatives with varying substituents on the benzylidene rings.

Uniqueness

(2E,5E)-2,5-bis(2,4-dimethoxybenzylidene)cyclopentanone stands out due to its specific substitution pattern on the benzylidene rings, which may confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

(2E,5E)-2,5-bis[(2,4-dimethoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C23H24O5/c1-25-19-9-7-15(21(13-19)27-3)11-17-5-6-18(23(17)24)12-16-8-10-20(26-2)14-22(16)28-4/h7-14H,5-6H2,1-4H3/b17-11+,18-12+

InChI Key

BNOUVZFACHIVHD-JYFOCSDGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/CC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.